molecular formula C15H21N3O4 B13455435 3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid

3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13455435
M. Wt: 307.34 g/mol
InChI Key: LXRIPBKRECFFDV-UHFFFAOYSA-N
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Description

3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring and a tetrahydropyridine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can lead to fully saturated tetrahydropyridine derivatives .

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The pyrazole and tetrahydropyridine rings can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid apart is its unique combination of a pyrazole ring and a tetrahydropyridine ring, along with the Boc-protected amine. This structure provides a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

2-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-7-5-10(6-8-18)11-9-12(13(19)20)17(4)16-11/h5,9H,6-8H2,1-4H3,(H,19,20)

InChI Key

LXRIPBKRECFFDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=NN(C(=C2)C(=O)O)C

Origin of Product

United States

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